2-((3-Fluoro-5-methylphenyl)amino)acetic acid
Description
2-((3-Fluoro-5-methylphenyl)amino)acetic acid is a fluorinated aromatic amino acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6-2-7(10)4-8(3-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
InChI Key |
WVCKNAYUJAWHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluoro-5-methylphenyl)amino)acetic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoro-5-methylbenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Acylation: The resulting 3-fluoro-5-methylphenylamine is then acylated with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluoro-5-methylphenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-((3-Fluoro-5-methylphenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Fluoro-5-methylphenyl)amino)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability, while the amino acetic acid moiety allows it to interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((3-Fluoro-5-methylphenyl)amino)acetic acid with structurally and functionally related compounds, highlighting substituent effects, molecular properties, and bioactivity:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Biological Activity | Key References |
|---|---|---|---|---|
| This compound | 3-Fluoro-5-methylphenyl, amino acetic acid | 196.18 (estimated) | Not directly reported; inferred antimicrobial potential | [10, 19, 23] |
| 2-((2-Fluoro-3-morpholinophenyl)amino)acetic acid derivatives | Morpholine, thiazolidinone, arylidene substituents | 379.46–480.46 | Antimicrobial (MIC: 12.5–25 µg/mL), antioxidant (DPPH inhibition: 60–80% at 400 µg/mL) | [2, 3, 8, 12] |
| (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid | 3-Fluoro-5-methoxy, stereospecific (S-configuration) | 213.18 (estimated) | No direct data; methoxy may enhance lipophilicity | [20] |
| 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide | Chloro, hydroxy, acetamide substitution | 308.73 (estimated) | Not tested; acetamide may improve metabolic stability | [19] |
| Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate | Esterified carboxylic acid, hydroxy group | 213.19 (estimated) | Potential prodrug; ester hydrolysis may enhance bioavailability | [22] |
Key Findings from Comparative Analysis:
Impact of Substituents on Bioactivity: Fluorine and Methyl Groups: The 3-fluoro-5-methyl substitution in the target compound likely enhances metabolic stability and lipophilicity, facilitating membrane penetration. Similar compounds with fluorine substituents (e.g., 7c, 7d, 7f) showed potent antimicrobial activity (MIC: 12.5–25 µg/mL) against Staphylococcus aureus and Escherichia coli . Morpholine and Thiazolidinone Moieties: Derivatives incorporating morpholine (e.g., compound 6) exhibited improved solubility and binding affinity, contributing to enhanced antimicrobial and antioxidant effects (DPPH inhibition: ~70% at 400 µg/mL) .
Functional Group Modifications: Carboxylic Acid vs. Ester/Amide: Ester derivatives (e.g., methyl esters) may act as prodrugs, improving absorption before enzymatic hydrolysis to the active acid form. Acetamide analogs (e.g., compound from ) could reduce renal clearance compared to free acids . Stereochemistry: The (S)-configuration in analogs like (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)acetic acid may influence target binding, though specific data are lacking .
Antioxidant Activity: Compounds with electron-donating groups (e.g., methoxy) or conjugated systems (e.g., arylidene thiazolidinones) demonstrated strong DPPH radical scavenging (IC~50~: 50–100 µg/mL), comparable to ascorbic acid .
Structural and Mechanistic Insights
- Lipophilicity : The methyl group at the 5-position increases logP (~2.5), favoring passive diffusion across bacterial membranes, as seen in morpholine-containing analogs .
Q & A
Q. What are the recommended synthetic routes for 2-((3-Fluoro-5-methylphenyl)amino)acetic acid, and how can purity be optimized?
Methodological Answer:
- Coupling Reactions : React 3-fluoro-5-methylaniline with bromoacetic acid or its derivatives under basic conditions (e.g., NaHCO₃) to form the target compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to bromoacetic acid) and temperature (60–70°C) to enhance efficiency .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3 ppm), and the acetic acid moiety (δ 3.8–4.2 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 212.1 .
- Elemental Analysis : Verify C, H, N, and F content (±0.3% tolerance) to confirm stoichiometry .
Q. How does fluorination at the 3-position influence the compound’s physicochemical properties?
Methodological Answer:
- Polarity : The electronegative fluorine atom increases polarity, affecting solubility (logP ≈ 1.2). Measure via shake-flask method (octanol/water) .
- Acidity : The acetic acid moiety (pKa ~2.8) and fluorine’s inductive effect lower the pKa compared to non-fluorinated analogs. Titrate with NaOH to determine .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
-
Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electronic effects of substituents on the aromatic ring. Predict reactive sites via Fukui indices .
-
Docking Studies : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ΔG < -7 kcal/mol .
-
SAR Table :
Derivative Substituent ΔG (kcal/mol) Bioactivity (IC₅₀) Parent H -6.8 10 µM -NO₂ 4-NO₂ -8.1 2.5 µM Data based on in silico modeling and enzyme assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, filtering by assay type (e.g., cell-free vs. cell-based). Use ANOVA to identify variability sources .
- Fluorine Position Impact : Compare 3-fluoro vs. 4-fluoro analogs. Bioactivity discrepancies may arise from steric hindrance or hydrogen bonding differences .
- Standardized Assays : Re-test compounds under controlled conditions (e.g., 10% FBS, 48h incubation) to minimize batch effects .
Q. How can reaction fundamentals improve scalability for gram-scale synthesis?
Methodological Answer:
- Kinetic Studies : Use in situ FTIR to monitor reaction progress and identify rate-limiting steps (e.g., amine deprotonation) .
- Process Optimization : Implement flow chemistry (microreactor, 50°C, 20 min residence time) to enhance heat/mass transfer and reduce byproducts .
- Green Chemistry : Replace bromoacetic acid with glycine under Mitsunobu conditions (DIAD, PPh₃) to reduce halogenated waste .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for kinase inhibition by this compound?
Methodological Answer:
-
Assay Conditions : Differences in ATP concentration (1 mM vs. 10 µM) or enzyme isoforms (e.g., JAK2 vs. EGFR) significantly alter results. Standardize protocols .
-
Solubility Limits : Poor solubility in DMSO (<10 mM) may cause precipitation in cell-based assays. Use co-solvents (e.g., 5% PEG-400) .
-
Key Findings :
Study Assay Type IC₅₀ (µM) Notes A Cell-free 0.8 High ATP (1 mM) B Cellular 15.2 Low permeability Adapted from PubChem bioactivity data .
Q. What advanced separation techniques purify trace impurities from this compound?
Methodological Answer:
- HPLC-MS : Use a chiral column (Chiralpak IA) with isopropanol/hexane to resolve enantiomeric impurities .
- Membrane Filtration : Employ nanofiltration (3 kDa MWCO) to remove high-MW byproducts .
- Crystallization Screen : Test 24 solvent combinations (e.g., acetone/water) to optimize crystal habit and impurity exclusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
